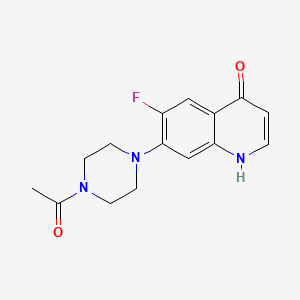
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one is a synthetic organic compound belonging to the quinolone family This compound is characterized by the presence of a piperazine ring substituted with an acetyl group, a fluorine atom at the 6th position, and a quinolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one typically involves the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of appropriate aniline derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinolone core is reacted with piperazine derivatives.
Acetylation: The final step involves the acetylation of the piperazine ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the piperazine ring or the quinolone core can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinolone derivatives.
Substitution: Formation of various substituted quinolone derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antiviral agent due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Pharmacology: The compound is studied for its potential therapeutic effects in treating infections and certain cancers.
Biochemistry: It is used as a probe to study enzyme mechanisms and interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other pharmacologically active compounds.
Wirkmechanismus
The primary mechanism of action of 7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to the ATP-binding site of DNA gyrase, the compound prevents the enzyme from catalyzing the negative supercoiling of DNA, leading to the inhibition of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinolone core.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.
Norfloxacin: A fluoroquinolone with a different piperazine substitution pattern.
Uniqueness
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the acetyl group on the piperazine ring and the fluorine atom at the 6th position contribute to its enhanced potency and selectivity compared to other fluoroquinolones.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
113836-85-4 |
|---|---|
Molekularformel |
C15H16FN3O2 |
Molekulargewicht |
289.30 g/mol |
IUPAC-Name |
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H16FN3O2/c1-10(20)18-4-6-19(7-5-18)14-9-13-11(8-12(14)16)15(21)2-3-17-13/h2-3,8-9H,4-7H2,1H3,(H,17,21) |
InChI-Schlüssel |
LBKRRQWBCCTKDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C3C(=O)C=CNC3=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


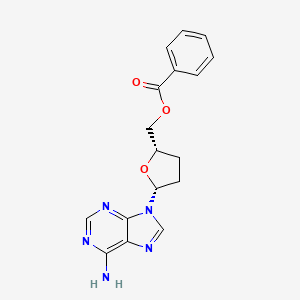
![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)
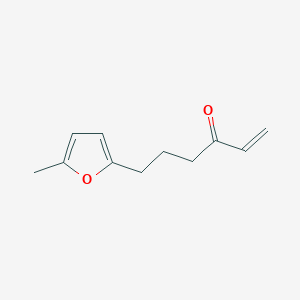


![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)

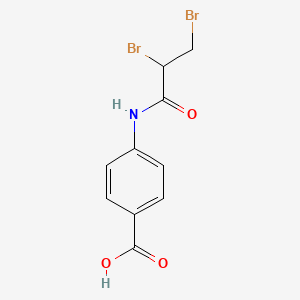
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
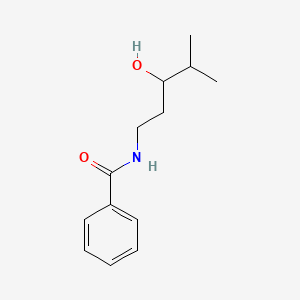
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
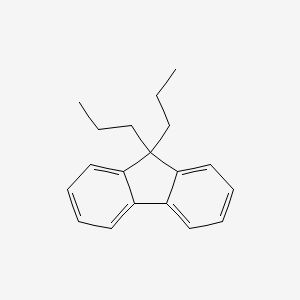

![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
